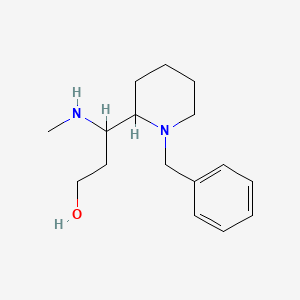
Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylamino group and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethylamine and benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylamino group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A simpler pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties.
Prolinol: A hydroxylated pyrrolidine derivative with unique biological activities.
Uniqueness: Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15F3N2O2 |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
benzyl 3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Clave InChI |
BHDIPIGQNZCUGW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)


![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)








